

WH-4-023: Application Notes and Protocols

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Compound Focus: WH-4-023

Cat. No.: S548126

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Introduction to WH-4-023

WH-4-023 (also known as KIN112 or Dual LCK/SRC inhibitor) is a potent and orally active inhibitor of the tyrosine kinases Lck and Src, with half-maximal inhibitory concentration (IC₅₀) values of 2 nM and 6 nM, respectively, in cell-free assays [1] [2]. It also potently inhibits Salt-Inducible Kinases (SIK1, SIK2, and SIK3) with IC₅₀ values of 10 nM, 22 nM, and 60 nM, respectively [3] [1]. Its mechanism of action involves targeting kinases that possess a threonine residue at the gatekeeper site [3]. A key feature of **WH-4-023** is its high selectivity, exhibiting more than 300-fold selectivity against kinases such as p38 α and KDR (VEGFR-2) [1] [2]. This profile makes it a valuable chemical tool for studying T-cell receptor signaling and inflammatory pathways [3] [1].

Physical Properties and Formulation

Chemical Properties

Property	Value
CAS Number	837422-57-8 [3] [4] [2]
Molecular Formula	C ₃₂ H ₃₆ N ₆ O ₄ [3] [4]

Property	Value
Molecular Weight	568.67 g/mol [3] [4] [2]
Appearance	White to off-white solid powder [3] [2]
Storage	Desiccate at -20°C (powder); -80°C for solutions [3] [4]

Solubility and Stock Solution Preparation

Prepare stock solutions immediately before use or store appropriately for short-term use.

Solubility Data

Solvent	Solubility	Notes
DMSO	≥ 46.8 mg/mL (82.30 mM) [3]	Recommended for primary stock. Sonication is recommended to aid dissolution [3] [4].
Ethanol	6 mg/mL (10.55 mM) [4]	Heating is recommended [4].

Stock Solution Preparation Table

This table provides a guide for preparing common stock concentrations.

Desired Concentration	Amount of WH-4-023 to Dissolve	Volume of Solvent
10 mM	5.69 mg	1 mL DMSO
50 mM	28.43 mg	1 mL DMSO

Protocol:

- **Weigh** the appropriate mass of **WH-4-023** powder.
- **Transfer** the compound to an appropriate vial.

- **Add** the calculated volume of solvent.
- **Mix** thoroughly by vortexing. **Sonication** is recommended to ensure complete dissolution, especially for higher concentrations [3] [4].
- **Aliquot** the stock solution to avoid repeated freeze-thaw cycles.
- **Store** aliquots at -80°C for long-term storage (up to 1-2 years) or at -20°C for shorter periods (up to 1 year) [4] [2].

Biological Activity and In Vitro Protocols

Key Biological Activities

WH-4-023 has been characterized in various cellular models:

- **Inhibition of T-cell Signaling:** It inhibits anti-CD3 and anti-CD28 antibody-induced IL-2 secretion and T-cell proliferation in purified human T cells [4] [2].
- **Anti-inflammatory Effects:** By inhibiting SIKs, **WH-4-023** can promote the production of the anti-inflammatory cytokine IL-10 and suppress proinflammatory cytokine secretion in macrophages [3].
- **Support for Stem Cell Culture:** When used in combination with other inhibitors (PD 0325901, CHIR 99021, and SB 590885), it supports the self-renewal of naive human embryonic stem cells (hESCs) [3] [1].

Growth Inhibition Assay (Cell Viability)

The following table summarizes the sensitivity of various human cancer cell lines to **WH-4-023**, as measured by growth inhibition assays [1].

Cell Line	Origin	IC ₅₀ (μM)
LAMA-84	Chronic Myelogenous Leukemia	0.0000038
EoL-1-cell	Eosinophilic Leukemia	0.0000095
MEG-01	Megakaryoblastic Leukemia	0.0000163
K-562	Chronic Myelogenous Leukemia	0.0001617

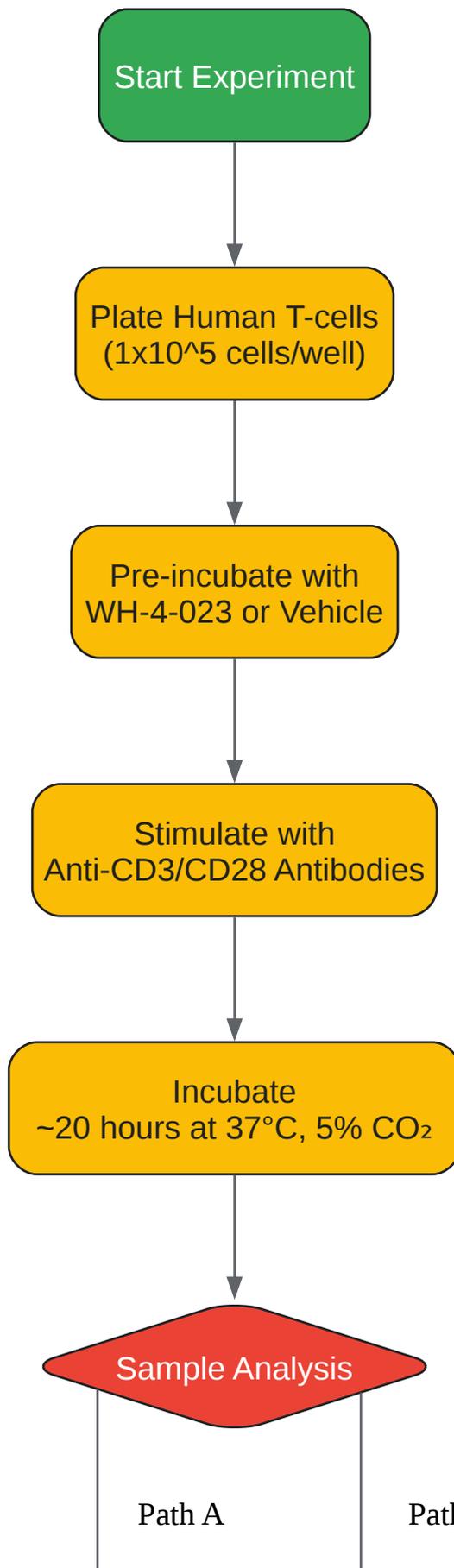
Cell Line	Origin	IC ₅₀ (μM)
BV-173	Primary Blast Crisis Chronic Myelogenous Leukemia	0.0005143
A498	Renal Cancer	0.18945
TK10	Renal Cancer	1.08418

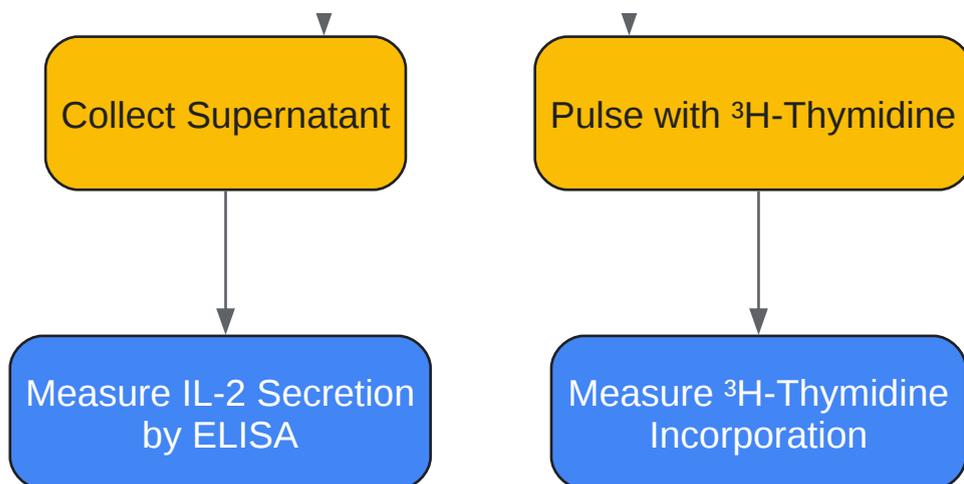
Protocol:

- **Cell Seeding:** Plate cells in 96-well tissue culture plates at a density of 1×10^5 cells/well in complete medium [4] [2].
- **Compound Treatment:** Pre-incubate cells with or without **WH-4-023**. The compound is typically diluted from a DMSO stock into the culture medium. Include a vehicle control (e.g., 0.1% DMSO).
- **Stimulation (if applicable):** For T-cell assays, stimulate cells with a combination of anti-CD3 and anti-CD28 antibodies [4] [2].
- **Incubation:** Culture cells for approximately 20 hours at 37°C in 5% CO₂ [4] [2].
- **Analysis:**
 - **Cytokine Measurement:** Collect supernatants and quantify secreted IL-2 by ELISA [4] [2].
 - **Proliferation Measurement:** Add ³H-thymidine to the wells and incubate overnight. Harvest cells and measure ³H-thymidine incorporation using a liquid scintillation counter [4] [2].

Experimental Workflow and Signaling Pathways

The following diagram illustrates the experimental workflow for using **WH-4-023** in a T-cell signaling assay.

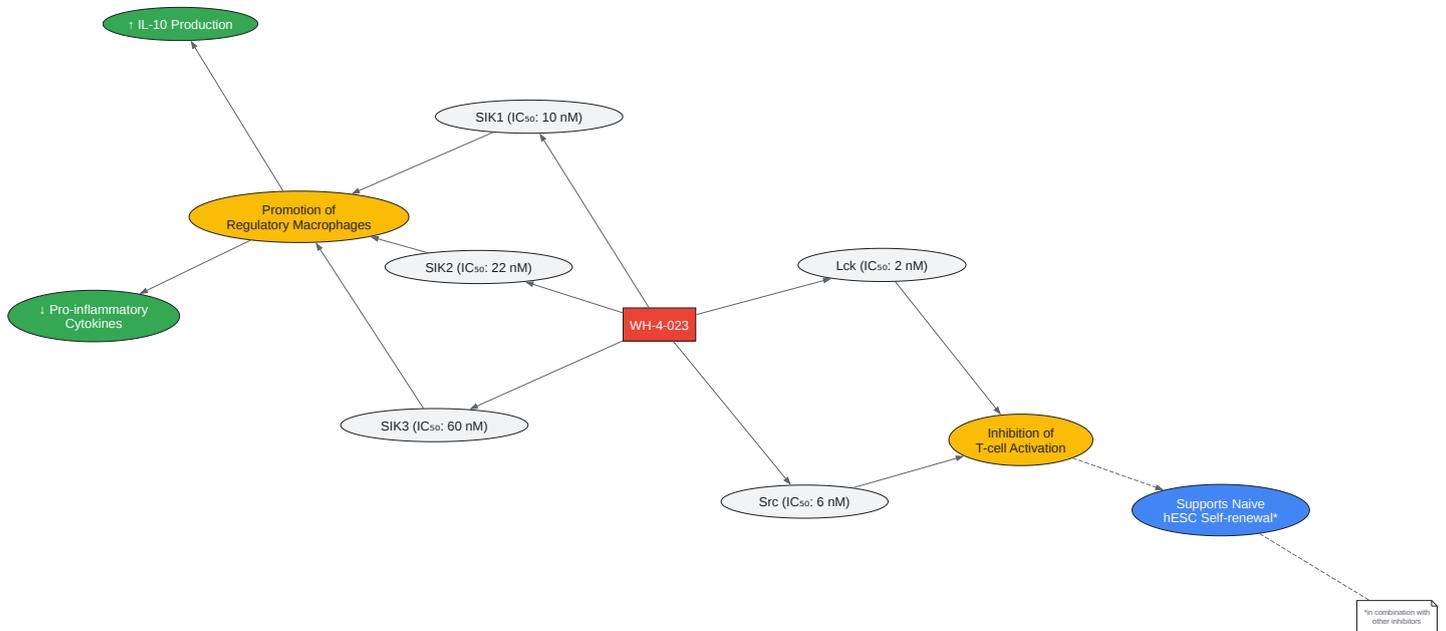




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*Diagram 1: Workflow for T-cell Signaling Assay using **WH-4-023**.*

The diagram below summarizes the primary molecular targets of **WH-4-023** and their downstream biological consequences.



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Diagram 2: Key Targets and Biological Effects of **WH-4-023**.

Key Considerations for Researchers

- **Solution Stability:** Always prepare stock solutions fresh when possible. If storage is necessary, store at -80°C in sealed aliquots to maintain stability and prevent absorption of moisture (DMSO is hygroscopic) [3] [4] [2].
- **In Vivo Formulation:** For animal studies, **WH-4-023** can be formulated in vivo using, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solution should be prepared freshly and used on the same day [2].
- **Dilution Control:** When adding **WH-4-023** to cell culture, ensure the final concentration of DMSO is kept low (typically $\leq 0.1-0.5\%$) to avoid solvent toxicity. A vehicle control with the same DMSO concentration is essential.
- **Target Specificity:** While **WH-4-023** is selective, researchers should be aware it can inhibit other kinases with a Thr residue at the gatekeeper position (e.g., some FGF and Ephrin receptors, BTK). Always include appropriate controls to confirm on-target effects [3].

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References

1. WH-4-023 | Src inhibitor | Mechanism | Concentration [selleckchem.com]
2. WH-4-023 (Synonyms: Dual LCK/SRC inhibitor) [medchemexpress.com]
3. - WH - 4 | CAS:837422-57-8 | Lck/Src... | Manufacturer BioCrick 023 [biocrick.com]
4. - WH - 4 | Src | TargetMol 023 [targetmol.com]

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